molecular formula C10H14N2O2 B1418603 methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 1156184-09-6

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

Cat. No.: B1418603
CAS No.: 1156184-09-6
M. Wt: 194.23 g/mol
InChI Key: QBOKRAZDJDMMIE-UHFFFAOYSA-N
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Description

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of carbamate, featuring a methyl group attached to the nitrogen atom and a 4-aminophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with N-[(4-aminophenyl)methyl]-N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate can be compared with other carbamate derivatives, such as:

    Methyl N-phenylcarbamate: Lacks the 4-aminophenylmethyl group, resulting in different chemical and biological properties.

    Methyl N-(4-methoxyphenyl)methylcarbamate: Contains a methoxy group instead of an amino group, leading to variations in reactivity and applications.

    Methyl N-(4-nitrophenyl)methylcarbamate:

Properties

IUPAC Name

methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOKRAZDJDMMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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